molecular formula C10H14N2O5S B6979539 2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid

2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid

Cat. No.: B6979539
M. Wt: 274.30 g/mol
InChI Key: TVCLGQPIIGQIDW-UHFFFAOYSA-N
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Description

2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid is a complex organic compound that features a cyclobutyl group, an oxazole ring, and a sulfonyl group.

Properties

IUPAC Name

2-[cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c13-10(14)6-12(9-2-1-3-9)18(15,16)7-8-4-5-17-11-8/h4-5,9H,1-3,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCLGQPIIGQIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC(=O)O)S(=O)(=O)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and sulfonyl group are key structural features that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and sulfonyl-containing molecules. Examples include:

    Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar oxazole ring.

    Mubritinib: A tyrosine kinase inhibitor that also contains an oxazole ring.

    Aleglitazar: An antidiabetic drug with an oxazole moiety.

Uniqueness

2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid is unique due to the combination of its cyclobutyl group, oxazole ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

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